

4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline

Cat. No.: B1308470

[Get Quote](#)

An In-depth Technical Guide to **4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline**. This compound is a key intermediate in the development of novel kinase inhibitors and other pharmacologically active agents.

Molecular Structure and Identifiers

4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline is a substituted quinazoline derivative with a tetrahydrogenated pyrimidine ring. Its core structure is a bicyclic heterocycle containing two nitrogen atoms.

Table 1: Chemical Identifiers

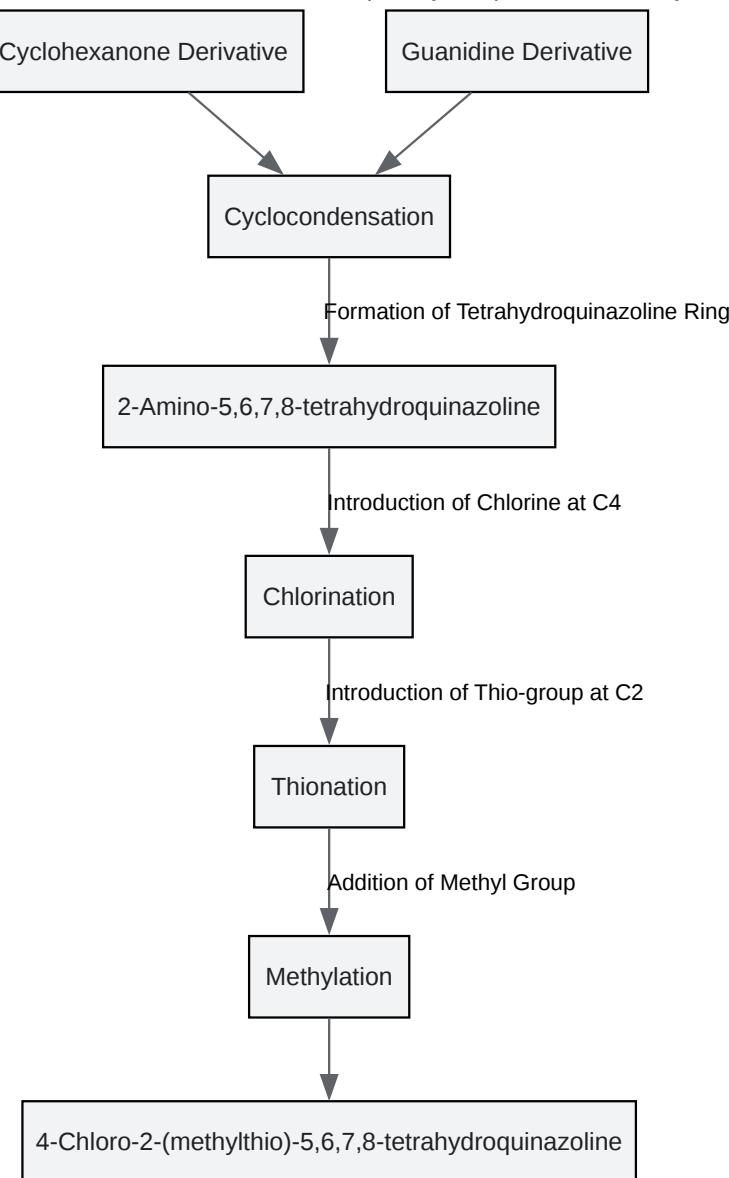
Identifier	Value
IUPAC Name	4-chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline
CAS Number	51660-11-8 [1] [2] [3] [4]
Molecular Formula	C ₉ H ₁₁ ClN ₂ S [1] [3] [4]
SMILES	CSC1=NC2=C(CCCC2)N=C1Cl
InChI Key	(Unavailable in search results)

Physicochemical Properties

A summary of the known physicochemical properties of **4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline** is presented below. This data is essential for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Data

Property	Value	Source
Molecular Weight	214.72 g/mol	[3] [4]
Boiling Point	347.8 °C at 760 mmHg	[3] [4]
Storage Conditions	Sealed in dry, 2-8°C	[2] [3] [4]


Synthesis

4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline is a crucial building block for the synthesis of various kinase inhibitors.[\[3\]](#)[\[5\]](#) While a specific, detailed experimental protocol for its synthesis is not readily available in the public domain, a general synthetic approach can be inferred from the synthesis of related quinazoline derivatives. A plausible synthetic workflow is outlined below.

General Synthetic Workflow

The synthesis likely involves a multi-step process starting from simpler precursors, leading to the formation of the tetrahydroquinazoline ring system, followed by chlorination and introduction of the methylthio group.

General Synthetic Workflow for 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline

[Click to download full resolution via product page](#)

Caption: A plausible synthetic pathway for the target compound.

Hypothesized Experimental Protocol

Based on general procedures for quinazoline synthesis, a potential multi-step synthesis is proposed:

- Step 1: Synthesis of 2-Amino-5,6,7,8-tetrahydroquinazolin-4(3H)-one. This could be achieved through the cyclocondensation of a suitable cyclohexanone derivative with a guanidine salt in the presence of a base.
- Step 2: Chlorination. The resulting quinazolinone would then be chlorinated at the 4-position, likely using a chlorinating agent such as phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2).
- Step 3: Thionation and Methylation. The 2-position can be converted to a thiol, which is then methylated to introduce the methylthio group. This might involve reaction with a thiouronium salt followed by treatment with a methylating agent like methyl iodide.

Spectroscopic Data

Detailed experimental spectroscopic data for **4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline** is not widely published. However, based on its structure, the following spectral characteristics can be anticipated.

Table 3: Predicted Spectroscopic Data

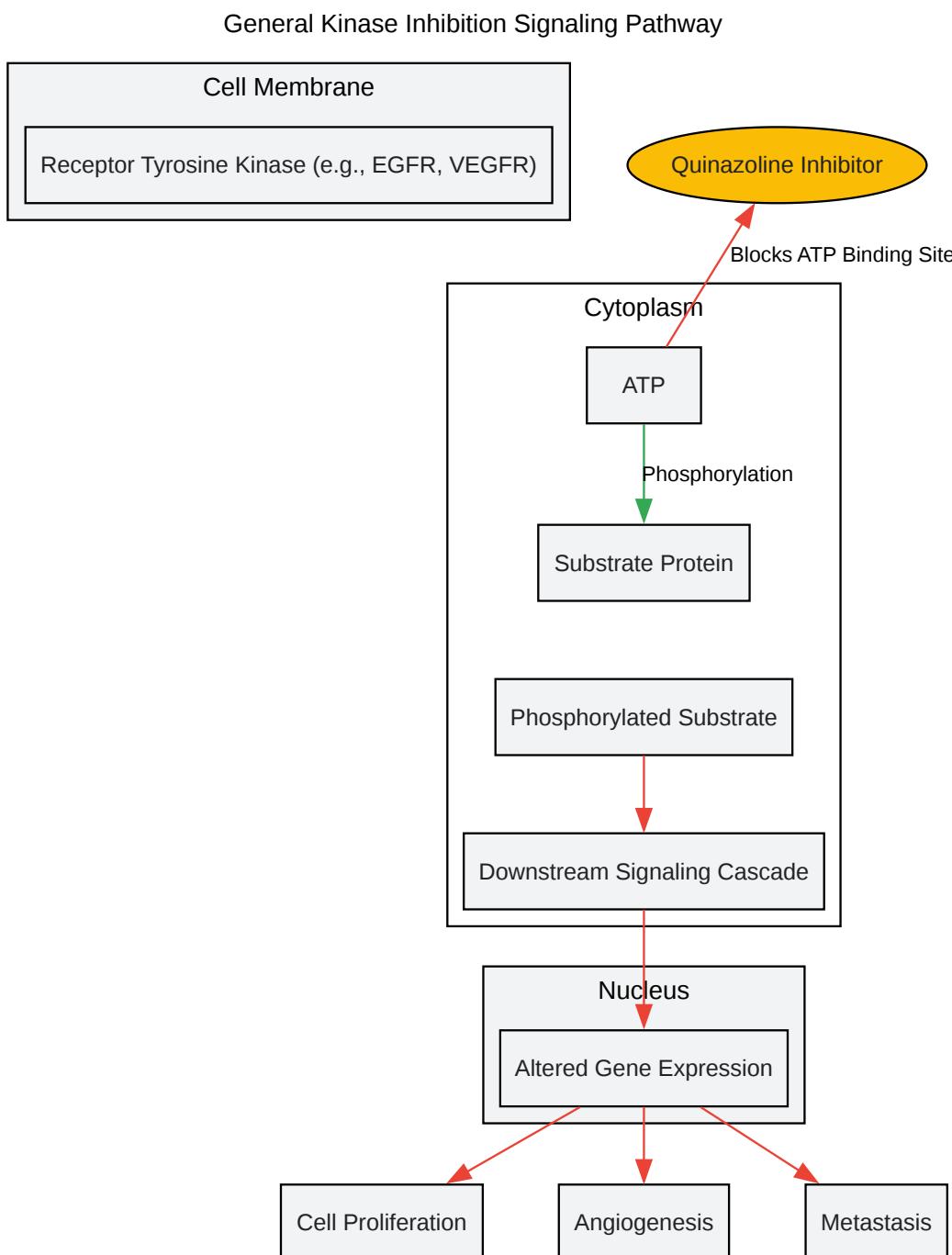
Technique	Expected Features
¹ H NMR	Signals corresponding to the methyl protons of the methylthio group (singlet, ~2.5 ppm), and multiplets for the eight protons of the tetrahydrocyclohexane ring.
¹³ C NMR	Resonances for the methyl carbon, the carbons of the tetrahydrocyclohexane ring, and the aromatic carbons of the quinazoline core.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of 214.72 g/mol, along with characteristic fragmentation patterns.
Infrared (IR) Spectroscopy	Absorption bands corresponding to C-Cl, C-S, C=N, and C-H stretching vibrations.

Applications in Drug Discovery

Role as a Kinase Inhibitor Intermediate

4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline serves as a versatile scaffold in the synthesis of various kinase inhibitors.^{[3][5]} Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.^{[6][7][8]}

The 4-chloro substituent on the quinazoline ring is a key reactive site, allowing for nucleophilic substitution with various amines to generate a library of 4-aminoquinazoline derivatives.^[9] This approach is fundamental in structure-activity relationship (SAR) studies to optimize the binding affinity and selectivity of the final drug candidates for their target kinases.


Targeted Signaling Pathways

Quinazoline-based compounds have been successfully developed to target a range of protein kinases involved in cancer progression. These include:

- Epidermal Growth Factor Receptor (EGFR)^[7]

- Vascular Endothelial Growth Factor Receptor (VEGFR)[8][10]
- Platelet-Derived Growth Factor Receptor (PDGFR)[7]
- Fibroblast Growth Factor Receptor (FGFR)[8]
- c-Met[8]

The general mechanism of action for many quinazoline-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

[Click to download full resolution via product page](#)

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline is a molecule of significant interest to the medicinal chemistry community. Its structural features make it an ideal starting point for the synthesis of diverse libraries of compounds targeting various protein kinases. Further research into its synthesis and the biological activity of its derivatives holds promise for the development of new therapeutic agents for a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-2-(Methylthio)-5,6,7,8-tetrahydroquinazoline | CAS 51660-11-8 | Angene International Limited | 製品詳細 [tci-chemical-trading.com]
- 2. 51660-11-8|4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline|BLD Pharm [bldpharm.com]
- 3. 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline [myskinrecipes.com]
- 4. 4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 8. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- To cite this document: BenchChem. [4-Chloro-2-(methylthio)-5,6,7,8-tetrahydroquinazoline molecular structure]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1308470#4-chloro-2-methylthio-5-6-7-8-tetrahydroquinazoline-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com